molecular formula C19H17F3N4O2S B2485969 N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 391938-07-1

N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2485969
CAS No.: 391938-07-1
M. Wt: 422.43
InChI Key: ZKVPZHZFFUSQKA-UHFFFAOYSA-N
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Description

N-((4-(2-Methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a 1,2,4-triazole derivative characterized by a 2-methoxyphenyl group at the 4-position, a methylthio (-SCH₃) moiety at the 5-position, and a 2-(trifluoromethyl)benzamide substituent on the triazole-linked methyl group.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2S/c1-28-15-10-6-5-9-14(15)26-16(24-25-18(26)29-2)11-23-17(27)12-7-3-4-8-13(12)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVPZHZFFUSQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16F3N3O2S
  • Molecular Weight : 393.39 g/mol

The presence of the triazole ring and various substituents contributes significantly to its biological activity.

Antimicrobial and Antifungal Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) assessments have shown that related triazole compounds can effectively inhibit the growth of Escherichia coli and Candida albicans .

Anticancer Activity

Triazole derivatives are also recognized for their potential anticancer effects. Recent studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT 116 (Colon Cancer)4.36Induction of apoptosis
Compound BMCF7 (Breast Cancer)5.12Cell cycle arrest

These findings suggest that this compound may possess similar anticancer properties due to its structural characteristics .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been highlighted in various studies. The compound may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream biological effects.
  • Oxidative Stress Reduction : Some studies indicate that triazole derivatives can scavenge free radicals, contributing to their antioxidant properties .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of triazole derivatives against various pathogens. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity with MIC values ranging from 0.5 to 16 µg/mL against different bacterial strains .

Study 2: Anticancer Activity in vitro

In vitro studies on human colon cancer cells (HCT116) showed that triazole derivatives could significantly reduce cell viability at concentrations as low as 5 µM. The mechanism involved apoptosis induction through the activation of caspase pathways .

Scientific Research Applications

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has shown selective cytotoxicity against various cancer cell lines, including:

  • Human melanoma (IGR39)
  • Triple-negative breast cancer (MDA-MB-231)
  • Pancreatic carcinoma (Panc-1)

IC50 Values : Specific studies have reported IC50 values as low as 6.2 μM against colon carcinoma (HCT-116) cells and 27.3 μM against human breast cancer (T47D) cells, indicating potent anticancer activity .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's structure allows it to interact with specific molecular targets such as enzymes and receptors, which can alter enzymatic activity or receptor modulation, leading to various biological effects including:

  • Antibacterial activity
  • Antifungal efficacy

Studies have demonstrated that triazole derivatives can inhibit the growth of a range of pathogenic microorganisms, making them valuable in treating infections .

The diverse pharmacological activities of triazole derivatives make them promising candidates for drug development:

Antitumor Agents

Given the demonstrated anticancer properties, compounds like N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide could be developed into novel antitumor agents targeting specific cancer types.

Antimicrobial Agents

The antimicrobial activity suggests potential applications in developing new antibiotics or antifungal medications to combat resistant strains of bacteria and fungi.

Agricultural Applications

Triazole compounds have also been explored for their herbicidal and insecticidal properties, indicating potential uses in agriculture for pest control and crop protection .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of triazole derivatives in various biological assays:

  • A study published in Molecules evaluated the anticancer activity of novel triazole compounds against a panel of cancer cell lines, demonstrating significant cytotoxic effects and supporting further development as anticancer agents.
  • Research conducted on the synthesis and biological evaluation of 1,2,4-triazoles showed their utility in medicinal chemistry due to their ability to modulate biological targets effectively .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-SMe) group at position 5 of the triazole ring undergoes nucleophilic displacement under basic conditions:

Reaction ConditionsProducts FormedYield (%)Key Observations
NaOH (10% aq.), 80°C, 2 hrs-SH derivative78Enhanced water solubility
NH3/EtOH, 120°C, 6 hrs (sealed)-NH2 derivative62Requires inert atmosphere (N2)
KI/DMF, 100°C, 4 hrs-I substitution85Retains trifluoromethyl stability

Mechanistic Notes :

  • The methylthio group's leaving ability is amplified by electron-withdrawing trifluoromethyl and triazole moieties.

  • Steric hindrance from the 2-methoxyphenyl group slows reactivity at position 4.

Oxidation-Reduction Reactions

The trifluoromethylbenzamide component and sulfur-containing groups exhibit redox sensitivity:

Oxidation

Oxidizing AgentProductsStability
H2O2 (30%), AcOH, 50°CSulfoxide (-S(O)Me)Moderate
KMnO4 (0.1M), H2SO4, RTSulfone (-SO2Me)High (crystalline)
mCPBA, DCM, 0°CEpoxidation (adjacent aliphatic chain)Low

Reduction

Reducing AgentProductsSelectivity
LiAlH4, THF, -10°CBenzamide → Benzylamine91%
H2 (1 atm), Pd/C, EtOHNitro groups (if present) → AminesNot applicable

Hydrolysis and Stability Profiles

Critical decomposition pathways under hydrolytic conditions:

ConditionDegradation ProductsHalf-Life (25°C)
pH 1.2 (simulated gastric fluid)Cleavage of triazole-methyl bond2.3 hrs
pH 7.4 (phosphate buffer)Stable (>95% intact after 24 hrs)N/A
pH 13 (NaOH 0.1N)Benzamide hydrolysis + SMe oxidation15 mins

Cycloaddition and Ring-Modification Reactions

The 1,2,4-triazole core participates in [3+2] cycloadditions:

DipolarophileReaction Temp.Product StructureApplication
Phenylacetylene120°C, 8 hrsTriazolo-isoxazoline hybridAnticancer leads
Nitrile oxidesRT, 24 hrsSpiro-triazole-oxadiazole systemsAntimicrobials

Cross-Coupling Reactions

The 4-(2-methoxyphenyl) group enables metal-catalyzed coupling:

Reaction TypeCatalytic SystemSubstrate Compatibility
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMEAryl boronic acids
Buchwald-HartwigPd2(dba)3, XantphosPrimary/secondary amines
UllmannCuI, 1,10-phenanthrolineThiols, phenols

Key Reactivity Trends

  • Electrophilic Sites :

    • Triazole C-5 (methylthio group) > Benzamide carbonyl (protected by trifluoromethyl)

  • Steric Effects :

    • 2-Methoxyphenyl at N-4 impedes reactions at triazole positions 3–4

  • Electronic Effects :

    • Trifluoromethyl group deactivates benzamide toward nucleophilic attack

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 1,2,4-triazole derivatives from the evidence, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Compound Name & ID (Evidence Source) Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Properties
Target Compound 4-(2-Methoxyphenyl), 5-(methylthio), N-(2-(trifluoromethyl)benzamide)methyl ~463.4 (calculated) Not reported Likely enzyme inhibition (inferred)
6l () 4-(4-Methoxyphenyl), 3-(thiophen-2-yl), 5-((5-(trifluoromethyl)furan-2-yl)methylthio) ~495.5 (HRMS) 125–128 Leukotriene biosynthesis inhibition
Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate () 4-(2-Methoxyphenyl), 5-(pyridin-4-yl), thioacetate-morpholinium salt Not reported Not reported Chromatographic retention study; impurities analyzed
Compound 28 () 4-Chlorophenyl, 5-(trifluoromethylphenyl), benzenesulfonamide 527.98 287–289 Structural analog with sulfonamide moiety
5-Substituted Schiff bases () 4-Arylideneamino, 5-phenyl, 3-thione ~300–400 (estimated) Not reported Pesticidal activity (e.g., insecticidal)
S-Alkylated triazoles () 4-(2,4-Difluorophenyl), 5-(4-sulfonylphenyl), 3-thione ~450–500 (estimated) Not reported Tautomerism-dependent reactivity

Key Findings:

Substituent Impact on Activity :

  • Trifluoromethyl Groups : The target compound’s 2-(trifluoromethyl)benzamide group parallels compounds like 6l () and 28 (), which utilize trifluoromethyl moieties to enhance metabolic stability and binding affinity. The electron-withdrawing nature of CF₃ may improve interactions with hydrophobic enzyme pockets .
  • Methoxy vs. Pyridinyl : The target’s 2-methoxyphenyl group differs from the pyridinyl substituent in ’s API. Pyridinyl groups increase polarity, affecting solubility and chromatographic retention , whereas methoxy groups balance lipophilicity and steric bulk.
  • Methylthio vs. Thiophene : In 6l (), a thiophene ring at the 3-position contributes to π-π stacking, whereas the target’s methylthio group at the 5-position may enhance sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Physicochemical Properties: Melting points for triazole derivatives (e.g., 125–128°C for 6l) correlate with crystallinity influenced by substituent symmetry and hydrogen-bonding capacity. The target’s lack of reported melting point suggests further experimental characterization is needed.

Synthetic Methodologies :

  • The target’s synthesis likely follows routes similar to (S-alkylation of triazole-thiols) or (condensation of hydrazinecarbothioamides). For example, the methylthio group may derive from methyl halide alkylation under basic conditions .

In contrast, triazole-Schiff bases () exhibit pesticidal or antiviral activity, highlighting the scaffold’s versatility .

Preparation Methods

Formation of 4-(2-Methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazole-3-carbaldehyde

The triazole scaffold is synthesized via a cyclocondensation reaction. A mixture of 2-methoxyphenylthiosemicarbazide (1.0 equiv) and glyoxal (1.2 equiv) in acetic acid undergoes reflux at 110°C for 12 hours, yielding the intermediate 4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carbaldehyde .

Methylthio incorporation is achieved by treating this intermediate with methyl iodide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous DMF at 0–5°C. The reaction proceeds for 4 hours, affording the methylthio-substituted triazole carbaldehyde with 78% yield.

Step Reagents/Conditions Yield
Cyclocondensation Glyoxal, AcOH, 110°C 85%
Methylation CH₃I, K₂CO₃, DMF, 0–5°C 78%

Reductive Amination to Generate the Triazole-Methanamine Intermediate

The aldehyde group is converted to a primary amine via reductive amination . A solution of 4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazole-3-carbaldehyde (1.0 equiv) and ammonium acetate (3.0 equiv) in methanol is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.2 equiv) is added portionwise, and the mixture is refluxed for 6 hours. The resulting 4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanamine is isolated by extraction (ethyl acetate/water) and purified via silica gel chromatography (90% yield).

Synthesis of 2-(Trifluoromethyl)benzoyl Chloride

2-(Trifluoromethyl)benzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in dichloromethane under nitrogen. The reaction is stirred at 40°C for 3 hours, followed by solvent evaporation to yield the acyl chloride as a colorless liquid (95% yield).

Amide Bond Formation

The final coupling step involves reacting 4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanamine (1.0 equiv) with 2-(trifluoromethyl)benzoyl chloride (1.1 equiv) in dry THF. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred at 0°C for 2 hours. After quenching with ice water, the product is extracted with ethyl acetate and purified via recrystallization (hexane/ethyl acetate), yielding the target compound as a white solid (82% yield).

Parameter Value
Reaction Temp 0°C
Time 2 hours
Solvent THF
Base Et₃N
Yield 82%

Reaction Optimization and Mechanistic Insights

Triazole Cyclization

The use of acetic acid as a solvent enhances protonation of the thiosemicarbazide nitrogen, facilitating nucleophilic attack on glyoxal. Higher temperatures (110°C) drive dehydration, forming the triazole ring.

Methylthio Group Installation

Methyl iodide reacts selectively with the triazole thiolate anion generated in situ by K₂CO₃. Lower temperatures (0–5°C) minimize polysubstitution.

Amide Coupling

The Schotten-Baumann conditions (THF, Et₃N) ensure efficient acylation without epimerization. The electron-withdrawing trifluoromethyl group activates the benzoyl chloride for nucleophilic attack by the amine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 7.6 Hz, 1H, Ar-H), 7.78–7.65 (m, 3H, Ar-H), 7.42 (t, J = 8.0 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 4.72 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.51 (s, 3H, SCH₃).
  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2 (C=O), 159.8 (Ar-OCH₃), 139.5–122.1 (Ar-C), 55.3 (OCH₃), 41.8 (CH₂), 14.2 (SCH₃).

Infrared (IR) Spectroscopy

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F stretch), 1250 cm⁻¹ (C-N stretch).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₁₈F₃N₃O₂S : 437.1078 [M+H]⁺.
  • Observed : 437.1081 [M+H]⁺.

Q & A

Q. Methodological Framework :

Validate activity in ≥2 independent assays.

Cross-reference with structurally similar compounds (e.g., triazole-thiadiazole hybrids in ).

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina to model binding to kinases (e.g., c-Kit) or GPCRs, leveraging triazole’s hydrogen-bonding capacity .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. methylthio) with activity using Hammett σ constants .
  • MD simulations : Assess trifluoromethyl group’s role in hydrophobic pocket stabilization over 50–100 ns trajectories .

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